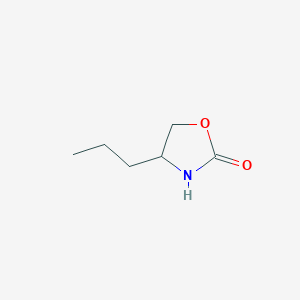
4-Propyl-2-oxazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Propyl-2-oxazolidinone is a heterocyclic organic compound that belongs to the oxazolidinone class. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibiotics. The structure of this compound consists of a five-membered ring containing both nitrogen and oxygen atoms, with a propyl group attached to the fourth carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Propyl-2-oxazolidinone typically involves the reaction of 1,2-amino alcohols with carbonyl compounds. One common method includes the cyclization of N-Boc-L-phenylglycinol under the action of a catalyst to form the oxazolidinone ring . Another approach involves the use of metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, and extended one-pot asymmetric azaelectrocyclization .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using readily available starting materials and catalysts. The process is designed to be efficient and cost-effective, with a focus on green chemistry principles to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Propyl-2-oxazolidinone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
4-Propyl-2-oxazolidinone has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It finds applications in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 4-Propyl-2-oxazolidinone involves its interaction with specific molecular targets. In the case of its antibiotic properties, oxazolidinones inhibit bacterial growth by interfering with protein synthesis. They bind to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is essential for bacterial reproduction .
Vergleich Mit ähnlichen Verbindungen
Linezolid: A well-known oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: Another oxazolidinone with improved efficacy and tolerability compared to linezolid.
Sutezolid, Eperezolid, Radezolid: Other oxazolidinone derivatives with varying degrees of clinical success.
Uniqueness: 4-Propyl-2-oxazolidinone is unique due to its specific structural features and the presence of the propyl group, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
16112-61-1 |
|---|---|
Molekularformel |
C6H11NO2 |
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
4-propyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C6H11NO2/c1-2-3-5-4-9-6(8)7-5/h5H,2-4H2,1H3,(H,7,8) |
InChI-Schlüssel |
AZXNSLLITCXHBI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1COC(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















